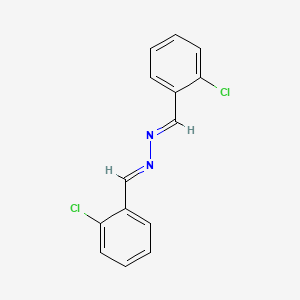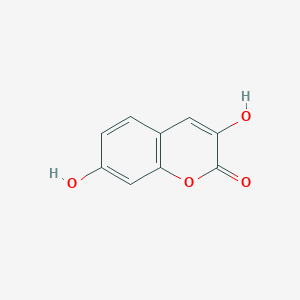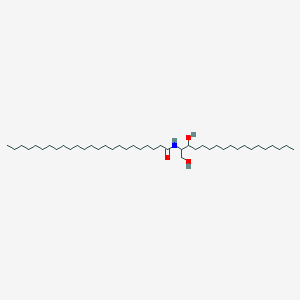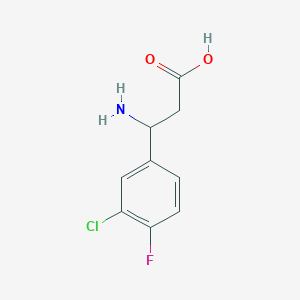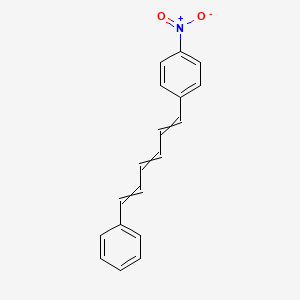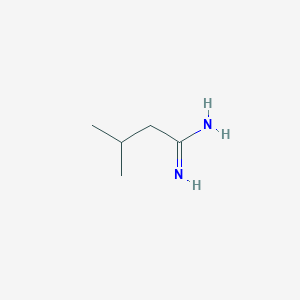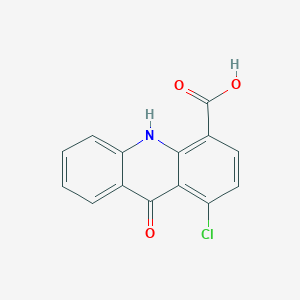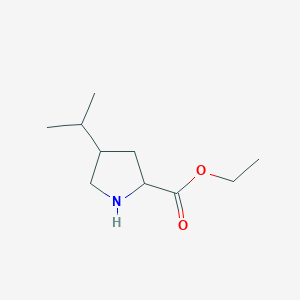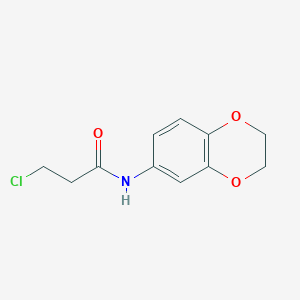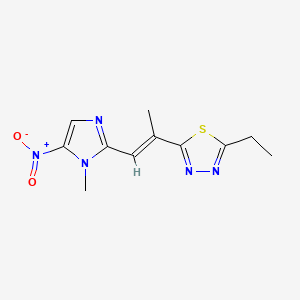
Tivanidazole
Overview
Description
Tivanidazole is a synthetic nitroimidazole derivative known for its antiprotozoal and antibacterial properties. It is widely used to treat infections caused by protozoa and anaerobic bacteria, including trichomoniasis, giardiasis, and amebiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tivanidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:
Nitration: The imidazole ring is nitrated using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of continuous stirred-tank reactors (CSTR) for nitration and alkylation.
Purification: Crystallization and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tivanidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfur atom can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Oxidation: Hydrogen peroxide and acetic acid as a solvent.
Major Products
Reduction: Aminoimidazole derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Tivanidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying nitroimidazole derivatives and their reactions.
Biology: Investigated for its effects on protozoal and bacterial infections.
Medicine: Used in clinical trials for treating infections and as a potential anti-cancer agent.
Industry: Employed in the development of new antimicrobial agents
Mechanism of Action
Tivanidazole exerts its effects by diffusing into the microorganism and undergoing reduction by ferredoxin-mediated electron transport. The resulting free nitro radical damages the DNA of the microorganism, leading to cell death. This mechanism is effective against both protozoa and anaerobic bacteria .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used for similar infections.
Clindamycin: An antibiotic used for treating anaerobic infections
Uniqueness
Tivanidazole is unique due to its longer half-life compared to metronidazole, allowing for less frequent dosing. It also has a broader spectrum of activity against protozoa and anaerobic bacteria .
Properties
CAS No. |
80680-05-3 |
|---|---|
Molecular Formula |
C11H13N5O2S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-ethyl-5-[(E)-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-en-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H13N5O2S/c1-4-9-13-14-11(19-9)7(2)5-8-12-6-10(15(8)3)16(17)18/h5-6H,4H2,1-3H3/b7-5+ |
InChI Key |
FAMHRHPGWNQVGW-FNORWQNLSA-N |
Isomeric SMILES |
CCC1=NN=C(S1)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C |
SMILES |
CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C |
Canonical SMILES |
CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C |
| 80680-05-3 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

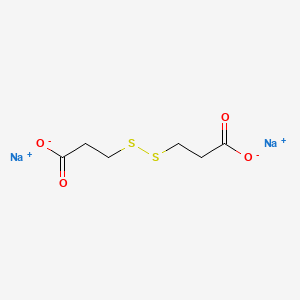
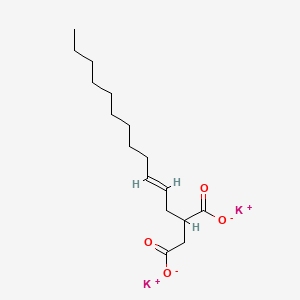
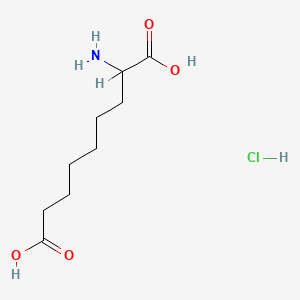
![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride](/img/structure/B1623991.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1623992.png)
